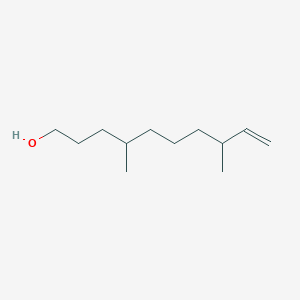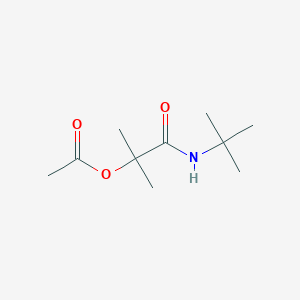![molecular formula C9H18O2Si B14310519 Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-33-5](/img/structure/B14310519.png)
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is an organosilicon compound with a unique structure that includes a cyclopropyl group and an allyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can be synthesized through the reaction of chlorotrimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)3+CH2=CHCH2MgBr→(CH3)3SiOCH2CH=CH2+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl ether moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can react with the allyl ether group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce saturated silanes.
Applications De Recherche Scientifique
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymeric organosilicon compounds and as a silylation reagent.
Mécanisme D'action
The mechanism by which trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the cyclopropyl group.
Trimethylsilane: A simpler compound with only three methyl groups attached to silicon.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group instead of an allyl ether.
Propriétés
Numéro CAS |
113201-33-5 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
trimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C9H18O2Si/c1-5-8-10-9(6-7-9)11-12(2,3)4/h5H,1,6-8H2,2-4H3 |
Clé InChI |
WNTTYHTXCYRMIA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CC1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
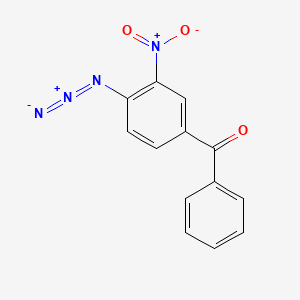
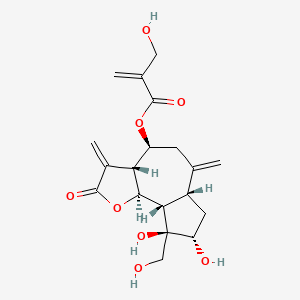
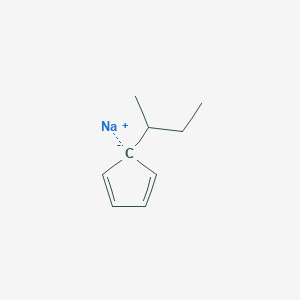
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
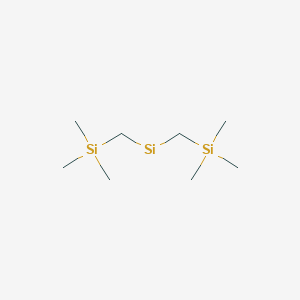
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
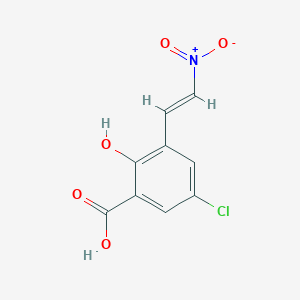
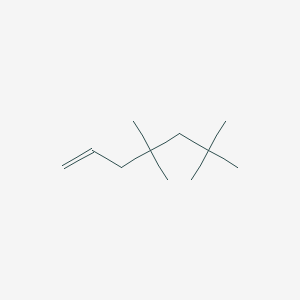
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
